5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione
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Overview
Description
5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and an isoindoline-1,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by nitration and introduction of the trifluoromethylthio group. One common method involves the following steps:
Condensation Reaction: Phthalic anhydride reacts with a primary amine to form the corresponding isoindoline-1,3-dione.
Nitration: The isoindoline-1,3-dione is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Trifluoromethylthio Introduction: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Isoindoline Derivatives: Substitution reactions yield various substituted isoindoline derivatives with different functional groups.
Scientific Research Applications
5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of advanced materials with specific properties such as fluorescence and conductivity.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(Trifluoromethylthio)phthalimide: Similar in structure but lacks the nitro group.
5-Nitroisoindoline-1,3-dione: Similar core structure but lacks the trifluoromethylthio group.
2-(Trifluoromethylthio)isoindoline-1,3-dione: Similar structure but lacks the nitro group.
Uniqueness
5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione is unique due to the presence of both the nitro group and the trifluoromethylthio group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-nitro-2-(trifluoromethylsulfanyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O4S/c10-9(11,12)19-13-7(15)5-2-1-4(14(17)18)3-6(5)8(13)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPQGTJOVYHXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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